molecular formula C22H30O7 B1678781 Rabdosin C CAS No. 82460-75-1

Rabdosin C

Cat. No. B1678781
CAS RN: 82460-75-1
M. Wt: 406.5 g/mol
InChI Key: OCELUFZNLBUKGF-GFYLTXPOSA-N
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Description

Molecular Structure Analysis

Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . The InChI Key is OCELUFZNLBUKGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor Applications

Rabdophyllin G has been identified as having significant antitumor activity . It has shown inhibitory action against Ehrlich ascites carcinoma in mice, suggesting its potential as a therapeutic agent in cancer treatment . The compound’s efficacy in this area could lead to the development of new cancer therapies, especially considering the ongoing search for more effective and less toxic options.

Anti-inflammatory Uses

The anti-inflammatory properties of Rabdophyllin G are notable, particularly in the context of traditional Chinese medicine where related species have been used as anti-inflammatory agents . This application is significant for the development of treatments for chronic inflammatory diseases, such as arthritis and inflammatory bowel disease.

Immunomodulatory Effects

Isodonoiol has been studied for its immunomodulatory effects . Research indicates that it possesses novel immunosuppressive activities, which could be beneficial in managing autoimmune diseases and in the context of organ transplantation to prevent rejection .

Gastrointestinal Remedies

In Japan, the leaves of Rabdosia species, which contain compounds like Isodonoiol, are used as a household remedy for gastrointestinal disorders . This traditional use underscores the potential of Rabdophyllin G in treating digestive issues and promoting gastrointestinal health.

Cytotoxicity in Cancer Research

Rabdophyllin G exhibits cytotoxic effects, which are valuable in cancer research for the development of chemotherapeutic agents. Its ability to induce cell death in cancer cells provides a pathway for studying the mechanisms of apoptosis and for screening potential anticancer drugs .

Herbal Medicine and Pharmacognosy

The compound’s presence in various species of the Rabdosia genus, used in folk medicine, highlights its importance in pharmacognosy and the development of herbal medicines. Understanding its role in traditional remedies can guide modern drug discovery processes .

Chemical Synthesis and Structural Analysis

The structural complexity of Rabdophyllin G makes it an interesting subject for chemical synthesis and analysis. Efforts to elucidate its structure and synthesize it chemically are crucial for confirming its biological activities and for potential pharmaceutical applications .

Root Growth Regulation

Studies have shown that related compounds, such as Rabdosin B, can affect root growth and development in plants. This suggests that Rabdophyllin G might also play a role in the regulation of plant growth, which could have agricultural implications .

properties

IUPAC Name

[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELUFZNLBUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002692
Record name [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabdosin C

CAS RN

82460-75-1
Record name Isodonoiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82460-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabdosin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Rabdophyllin G?

A1: Rabdophyllin G, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]

Q2: What is the molecular structure of Rabdophyllin G?

A2: Rabdophyllin G belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]

Q3: What are the known biological activities of Rabdophyllin G?

A3: Rabdophyllin G exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []

Q4: Has the mechanism of action of Rabdophyllin G's antitumor activity been elucidated?

A4: The provided abstracts do not delve into the specific molecular mechanism of action for Rabdophyllin G's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.

Q5: Are there any studies on the Structure-Activity Relationship (SAR) of Rabdophyllin G?

A5: The provided abstracts don't offer specific insights into the SAR of Rabdophyllin G. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.

Q6: What are the implications of Rabdophyllin G's tyrosinase inhibitory activity?

A7: Tyrosinase plays a key role in melanin synthesis. While Rabdophyllin G exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []

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